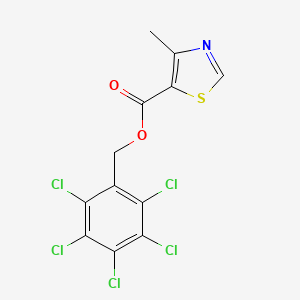![molecular formula C15H18F6N2O3S B2592220 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2310208-08-1](/img/structure/B2592220.png)
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound characterized by the presence of trifluoroethyl and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form 1-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl and trifluoromethoxy groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating protein-protein interactions. The exact pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1-(2,2,2-trifluoroethyl)piperidin-4-amine
- 1-(2,2,2-trifluoroethyl)piperidin-4-ol
- N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]methanesulfonamide
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both trifluoroethyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F6N2O3S/c16-14(17,18)10-23-7-5-11(6-8-23)9-22-27(24,25)13-4-2-1-3-12(13)26-15(19,20)21/h1-4,11,22H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSJILTWGAZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2592141.png)




![6-chloro-N-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2592150.png)


![N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2592155.png)
![N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2592156.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2592158.png)
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2592159.png)
![(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2592160.png)
